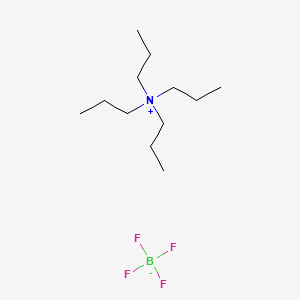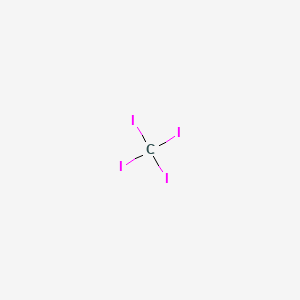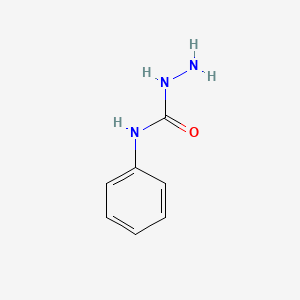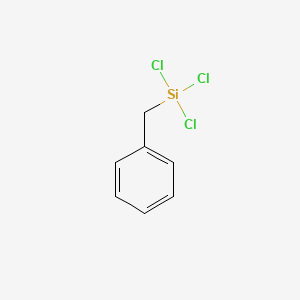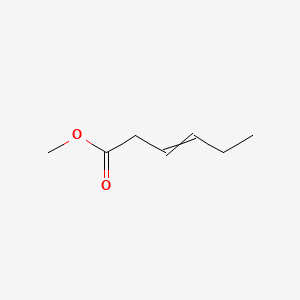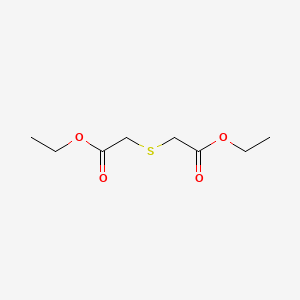
2-Méthylbutyl 2-méthylbutyrate
Vue d'ensemble
Description
2-Methylbutyl 2-methylbutyrate, also known as Butanoic acid, 2-methyl-, 2-methylbutyl ester, is a chemical compound with the formula C10H20O2 . It has a fruity, berry, and apple-like aroma . It is reported to be the key volatile compound in the okra seed coat and is also found in Cape chamomile oil .
Synthesis Analysis
2-Methylbutyl 2-methylbutyrate may be prepared by the esterification of 2-methylbutanoic acid with 2-methyl-1-butanol or by the condensation of isobutyraldehyde at 120°C .
Molecular Structure Analysis
The molecular weight of 2-Methylbutyl 2-methylbutyrate is 172.26 . The structure of this compound can be represented as C2H5CH(CH3)CO2CH2CH(CH3)C2H5 .
Physical And Chemical Properties Analysis
2-Methylbutyl 2-methylbutyrate has a boiling point of 70-72 °C at 11 mm Hg and a density of 0.855 g/mL at 25 °C . It has a refractive index of n20/D 1.411-1.417 .
Applications De Recherche Scientifique
Aromatisant alimentaire
2-Méthylbutyl 2-méthylbutyrate: est largement utilisé dans l'industrie alimentaire comme agent aromatisant en raison de ses propriétés organoleptiques de pomme, vert, cireux, fruité et sucré . C'est un additif courant dans les produits où une essence fruitée est souhaitée, améliorant ainsi l'expérience gustative globale.
Industrie des parfums
En parfumerie, ce composé contribue aux notes vertes et fruitées, souvent utilisé dans la formulation de parfums qui imitent les odeurs naturelles. Il est particulièrement efficace pour créer des senteurs évoquant les pommes fraîches ou d'autres fruits sucrés .
Produits cosmétiques
En raison de son odeur agréable, This compound trouve des applications en cosmétique, conférant un parfum frais et fruité aux lotions, crèmes et autres produits de soins personnels. Il est apprécié pour son parfum durable et sa compatibilité avec d'autres ingrédients cosmétiques .
Recherche agricole
Cet ester est utilisé dans la recherche agricole pour étudier les composés volatils des plantes, qui jouent un rôle dans les mécanismes de défense des plantes et l'attraction des pollinisateurs. Sa synthèse et son application peuvent aider à comprendre comment les plantes communiquent avec leur environnement .
Chimie analytique
This compound: sert de composé de référence en chromatographie et en spectrométrie de masse. Les chercheurs l'utilisent pour identifier et quantifier les composants volatils dans divers échantillons, ce qui aide à l'analyse de mélanges complexes .
Biologie synthétique
En biologie synthétique, ce composé est intéressant pour la biosynthèse des esters. En concevant des micro-organismes, les scientifiques peuvent produire This compound de manière contrôlée, explorant des moyens durables de créer des arômes et des parfums .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Methylbutyl 2-methylbutyrate is a chemical compound that primarily targets the olfactory receptors, contributing to the sense of smell . It is known for its fruity odor, resembling apples or pineapples .
Mode of Action
When inhaled, 2-Methylbutyl 2-methylbutyrate binds to the olfactory receptors in the nose. This binding triggers a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell .
Biochemical Pathways
It is known that the compound plays a role in the olfactory signaling pathway, which is responsible for the sense of smell .
Pharmacokinetics
Due to its low solubility in water , it is likely that the compound is primarily absorbed through inhalation and distributed via the bloodstream to the olfactory receptors. The metabolism and excretion of 2-Methylbutyl 2-methylbutyrate are likely to follow the general pathways for ester compounds.
Result of Action
The primary result of the action of 2-Methylbutyl 2-methylbutyrate is the perception of a fruity smell. This is due to the compound’s interaction with the olfactory receptors in the nose .
Action Environment
The action, efficacy, and stability of 2-Methylbutyl 2-methylbutyrate can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach the olfactory receptors can be affected by temperature . Furthermore, the compound’s stability may be affected by exposure to light, heat, and oxygen.
Analyse Biochimique
Biochemical Properties
2-Methylbutyl 2-methylbutyrate participates in biochemical reactions primarily as a substrate for esterases, enzymes that hydrolyze ester bonds. These enzymes catalyze the breakdown of 2-Methylbutyl 2-methylbutyrate into its constituent alcohol and acid, 2-methylbutanoic acid and 2-methyl-1-butanol . This interaction is crucial for the compound’s metabolism and its subsequent involvement in various biochemical pathways.
Cellular Effects
2-Methylbutyl 2-methylbutyrate influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, 2-Methylbutyl 2-methylbutyrate can impact cellular metabolism by altering the activity of enzymes involved in fatty acid oxidation and synthesis
Molecular Mechanism
At the molecular level, 2-Methylbutyl 2-methylbutyrate exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, 2-Methylbutyl 2-methylbutyrate may inhibit the activity of certain esterases, thereby affecting the hydrolysis of other ester compounds . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Propriétés
IUPAC Name |
2-methylbutyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-8(3)7-12-10(11)9(4)6-2/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYFCGRBIREQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862947 | |
| Record name | Butanoic acid, 2-methyl-, 2-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow lquid | |
| Record name | 2-Methylbutyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/642/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 to 72.00 °C. @ 11.00 mm Hg | |
| Record name | 2-Methylbutyl 2-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.854-0.864 | |
| Record name | 2-Methylbutyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/642/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2445-78-5 | |
| Record name | 2-Methylbutyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutyl 2-methylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methyl-, 2-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-methyl-, 2-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutyl 2-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBUTYL 2-METHYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYC739X7BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylbutyl 2-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methylbutyl 2-methylbutyrate in natural sources?
A1: 2-Methylbutyl 2-methylbutyrate is a significant constituent of essential oils derived from various plants. For example, it constitutes a considerable portion of the essential oil of Daucus gracilis [], a plant native to Algeria, and Artemisia magellanica [], a species found in Patagonia. Its presence in these oils contributes to their unique aroma profiles and potential biological activities.
Q2: What is the current understanding of the relationship between the chemical composition of essential oils and their biological activities?
A3: Research indicates a strong correlation between the chemical composition of essential oils and their biological activities. Studies on Daucus gracilis essential oil [] revealed that variations in altitude and soil composition directly influenced the oil's chemical profile, potentially impacting its overall properties. This highlights the complexity of essential oil compositions and their potential synergistic effects, suggesting that 2-Methylbutyl 2-methylbutyrate, even as a minor component, might play a role in the overall bioactivity of the oil.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






